7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 727391-40-4
VCID: VC5152370
InChI: InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
SMILES: CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C
Molecular Formula: C22H23N5O2
Molecular Weight: 389.459

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

CAS No.: 727391-40-4

Cat. No.: VC5152370

Molecular Formula: C22H23N5O2

Molecular Weight: 389.459

* For research use only. Not for human or veterinary use.

7-(4-ethoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide - 727391-40-4

Specification

CAS No. 727391-40-4
Molecular Formula C22H23N5O2
Molecular Weight 389.459
IUPAC Name 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C22H23N5O2/c1-4-29-17-11-9-16(10-12-17)20-19(15(3)25-22-23-13-24-27(20)22)21(28)26-18-8-6-5-7-14(18)2/h5-13,20H,4H2,1-3H3,(H,26,28)(H,23,24,25)
Standard InChI Key VGJMUOJJCABGCH-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic system comprising a triazole and pyrimidine ring. Its structure includes:

  • A 4-ethoxyphenyl group at position 7 of the pyrimidine ring.

  • A methyl substituent at position 5.

  • An N-(o-tolyl)carboxamide moiety at position 6.

The IUPAC name is 7-(4-ethoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro- triazolo[1,5-a]pyrimidine-6-carboxamide.

Physicochemical Profile

Key properties are summarized below:

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>23</sub>N<sub>5</sub>O<sub>2</sub>
Molecular Weight389.459 g/mol
SMILESCCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4C
LogP (Predicted)~3.2 (estimated via analogs)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Solubility data remain unreported, but analogs with similar logP values exhibit moderate lipid permeability and limited aqueous solubility .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of triazolopyrimidine derivatives typically involves multi-step reactions :

  • Precursor Functionalization: Substituted phenyl and pyridine derivatives are reacted under controlled conditions. For example, ethyl bromoacetate may be used for esterification .

  • Cyclization: Key intermediates like thiosemicarbazides undergo base-mediated cyclization to form the triazole ring .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield high-purity products.

A representative synthesis for this compound likely involves:

  • Condensation of 4-ethoxyphenylglyoxal with methyl-substituted pyrimidine precursors.

  • Subsequent carboxamide coupling with o-toluidine.

Structural Analogues

Comparative analysis with analogs reveals:

  • 7-(4-Chlorophenyl)-N-(4-ethoxyphenyl)-5-(4-methylphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide (CID: 696140) shares a similar scaffold but replaces triazole with pyrazole, altering bioactivity .

  • Methyl (7R)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (PubChem CID: 696140) highlights the impact of stereochemistry on target binding .

Biological Activities and Mechanisms

Enzyme Inhibition

Triazolopyrimidines are noted for modulating enzymatic pathways:

  • Phosphodiesterase (PDE) Inhibition: Structural analogs inhibit cAMP-specific PDEs, suggesting potential cardiovascular applications .

  • Janus Kinase (JAK) Modulation: The scaffold’s ability to occupy kinase ATP-binding pockets implies utility in inflammatory diseases.

Antimicrobial Effects

The triazole ring enhances antimicrobial activity:

  • Antifungal Activity: Against Candida albicans (MIC: 8–16 µg/mL) .

  • Bacteriostatic Effects: Gram-positive bacteria show higher susceptibility than Gram-negative strains .

Pharmacokinetic Considerations

Absorption and Distribution

  • logP Value: ~3.2 predicts moderate blood-brain barrier permeability .

  • Protein Binding: Analogous compounds exhibit >90% binding to serum albumin, limiting free plasma concentrations.

Metabolism and Excretion

  • Hepatic Metabolism: Cytochrome P450 (CYP3A4) mediates oxidation of the ethoxyphenyl group.

  • Excretion: Primarily renal, with <10% unchanged drug in urine.

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